5-(3,5-Difluorophenyl)-1,3-oxazole-4-carboxylic acid
Overview
Description
5-(3,5-Difluorophenyl)-1,3-oxazole-4-carboxylic acid is a heterocyclic compound featuring an oxazole ring substituted with a 3,5-difluorophenyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3,5-Difluorophenyl)-1,3-oxazole-4-carboxylic acid typically involves the following steps:
Formation of the Oxazole Ring: This can be achieved through cyclization reactions involving appropriate precursors such as amino acids or nitriles.
Introduction of the 3,5-Difluorophenyl Group: This step often involves a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 3,5-difluorophenyl is coupled with a halogenated oxazole intermediate.
Carboxylation: The final step involves introducing the carboxylic acid group, which can be achieved through various carboxylation reactions.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions, and ensuring high yields and purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the oxazole ring.
Reduction: Reduction reactions can also occur, potentially affecting the oxazole ring or the carboxylic acid group.
Substitution: The 3,5-difluorophenyl group can participate in substitution reactions, particularly electrophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens or nitrating agents can be used under appropriate conditions.
Major Products:
Oxidation Products: Oxidized derivatives of the oxazole ring.
Reduction Products: Reduced forms of the oxazole ring or carboxylic acid group.
Substitution Products: Various substituted derivatives of the 3,5-difluorophenyl group.
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal catalysis.
Material Science: It can be incorporated into polymers or other materials to impart specific properties such as fluorescence or conductivity.
Biology and Medicine:
Drug Development: The compound’s structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.
Biological Probes: It can be used as a probe in biological studies to investigate various biochemical pathways.
Industry:
Agriculture: The compound can be used in the development of agrochemicals, such as herbicides or fungicides.
Pharmaceuticals: It can be used in the synthesis of pharmaceutical intermediates or active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of 5-(3,5-Difluorophenyl)-1,3-oxazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The oxazole ring and the 3,5-difluorophenyl group are key structural features that contribute to its binding affinity and specificity.
Comparison with Similar Compounds
5-Phenyl-1,3-oxazole-4-carboxylic acid: Lacks the fluorine substituents, which can affect its chemical reactivity and biological activity.
5-(3,5-Dichlorophenyl)-1,3-oxazole-4-carboxylic acid: Contains chlorine substituents instead of fluorine, which can lead to different chemical and biological properties.
5-(3,5-Dimethylphenyl)-1,3-oxazole-4-carboxylic acid: Contains methyl groups instead of fluorine, affecting its hydrophobicity and reactivity.
Uniqueness: The presence of the 3,5-difluorophenyl group in 5-(3,5-Difluorophenyl)-1,3-oxazole-4-carboxylic acid imparts unique properties such as increased electronegativity and potential for specific interactions with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.
Properties
IUPAC Name |
5-(3,5-difluorophenyl)-1,3-oxazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F2NO3/c11-6-1-5(2-7(12)3-6)9-8(10(14)15)13-4-16-9/h1-4H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATNKCUFWAHMBGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)C2=C(N=CO2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30650411 | |
Record name | 5-(3,5-Difluorophenyl)-1,3-oxazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30650411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887267-63-2 | |
Record name | 5-(3,5-Difluorophenyl)-4-oxazolecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=887267-63-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(3,5-Difluorophenyl)-1,3-oxazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30650411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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